5-(Dimethylamino)-2-nitrobenzaldehyde
Description
5-(Dimethylamino)-2-nitrobenzaldehyde (CAS: 548798-23-8) is a nitroaromatic aldehyde derivative featuring a dimethylamino (-N(CH₃)₂) group at the 5-position and a nitro (-NO₂) group at the 2-position of the benzaldehyde scaffold. This compound is distinguished by its electron-donating dimethylamino and electron-withdrawing nitro substituents, which confer unique electronic and steric properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. For instance, derivatives of similar aldehydes have shown antitumor activity in studies involving DNA-targeting agents . Its synthesis typically involves condensation or substitution reactions, as demonstrated in methodologies for analogous nitrobenzaldehyde derivatives .
Properties
IUPAC Name |
5-(dimethylamino)-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZVRZSAMSFHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-nitrobenzaldehyde typically involves the nitration of 5-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of 5-(Dimethylamino)-2-nitrobenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature control, reagent concentrations, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.
Major Products Formed
Reduction: 5-(Dimethylamino)-2-aminobenzaldehyde.
Oxidation: 5-(Dimethylamino)-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1. Precursor in Organic Synthesis
5-(Dimethylamino)-2-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the formation of Schiff bases, which are formed through the reaction with primary amines. These Schiff bases exhibit a wide range of biological activities, making them valuable in drug development and materials science .
2. Synthesis of Heterocycles
The compound is also involved in synthesizing heterocyclic compounds through reactions such as the Friedländer synthesis and the Knoevenagel condensation. For instance, it has been reported that 2-nitrobenzaldehyde derivatives can be reduced to form 2-aminobenzaldehyde, which can undergo further cyclization to yield quinoline derivatives. These heterocycles are known for their pharmacological properties .
Pharmaceutical Applications
1. Anticancer Potential
Research indicates that derivatives of 5-(Dimethylamino)-2-nitrobenzaldehyde possess cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, suggesting potential applications in cancer therapy .
2. Antimicrobial Activity
Compounds derived from 5-(Dimethylamino)-2-nitrobenzaldehyde have shown promising antimicrobial properties. Studies have demonstrated that these derivatives can inhibit the growth of several bacterial strains, indicating their potential use in developing new antimicrobial agents .
3. Photodynamic Therapy
The compound's derivatives are being explored for use in photodynamic therapy (PDT), where they act as photosensitizers. Upon light activation, they generate reactive oxygen species that selectively destroy tumor cells while sparing healthy tissues, providing a targeted approach to cancer treatment .
Agrochemical Applications
5-(Dimethylamino)-2-nitrobenzaldehyde is also relevant in the agrochemical sector. It is used as a precursor for synthesizing pesticides and herbicides. The nitro group enhances the electrophilicity of the compound, allowing it to participate effectively in nucleophilic substitution reactions that are essential for creating active agrochemical agents .
Material Science
In materials science, 5-(Dimethylamino)-2-nitrobenzaldehyde is used to synthesize dyes and pigments due to its vibrant color properties. Its derivatives can be incorporated into polymers and other materials to impart specific optical characteristics, making them suitable for various industrial applications .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemical Synthesis | Precursor for Schiff bases | Forms Schiff bases with primary amines for drug development |
| Synthesis of heterocycles | Involved in Friedländer synthesis and Knoevenagel condensation | |
| Pharmaceutical | Anticancer potential | Induces apoptosis in cancer cells |
| Antimicrobial activity | Inhibits growth of bacterial strains | |
| Photodynamic therapy | Acts as photosensitizer generating reactive oxygen species | |
| Agrochemical | Pesticides and herbicides | Used as a precursor for active agrochemical agents |
| Material Science | Dyes and pigments | Imparts optical characteristics to polymers and materials |
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-nitrobenzaldehyde involves its ability to undergo specific chemical reactions that result in the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, leading to various biological effects. The nitro group can be reduced to an amino group, which can then participate in further biochemical reactions, while the aldehyde group can form Schiff bases with amines, influencing cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The ortho nitro group in 5-(Dimethylamino)-2-nitrobenzaldehyde enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions. In contrast, para-substituted analogs (e.g., 4-(Dimethylamino)-2-nitrobenzaldehyde) exhibit steric hindrance, leading to mixed mono-/di-alkylation products in reactions with amines .
Purity and Availability: Commercial availability varies, with 5-(Dimethylamino)-2-nitrobenzaldehyde listed at 95% purity, slightly lower than its 4-substituted counterpart (98%) .
Reactivity in Alkylation Reactions
5-(Dimethylamino)-2-nitrobenzaldehyde participates in mono-alkylation reactions due to its balanced steric and electronic profile. Studies on similar aldehydes (e.g., 4-(dimethylamino)benzaldehyde) show that steric hindrance from ortho substituents can suppress double alkylation, favoring single adducts . This property is critical in synthesizing bioactive molecules, such as naphthalimide derivatives with antitumor activity .
Pharmacological Potential
Derivatives of 5-(Dimethylamino)-2-nitrobenzaldehyde may exhibit enhanced pharmacological profiles. For example, 5-amino-substituted naphthalimide analogs demonstrated IC₅₀ values as low as 0.23 μM against P388D1 leukemia cells, outperforming parent compounds like amonafide . The dimethylamino group’s electron-donating effect likely improves DNA intercalation efficiency, a mechanism critical for antitumor activity.
Physical Properties in Polymer Chemistry
In resin formulations, analogs such as ethyl 4-(dimethylamino)benzoate exhibit higher degrees of conversion and better physical properties compared to methacrylate derivatives .
Biological Activity
5-(Dimethylamino)-2-nitrobenzaldehyde (CAS No. 548798-23-8) is an organic compound notable for its potential biological activities. This compound belongs to the class of nitrobenzaldehydes, which have been widely studied for their diverse pharmacological properties. The focus of this article is to explore the biological activity of 5-(Dimethylamino)-2-nitrobenzaldehyde, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10N2O3
- Molar Mass : 182.19 g/mol
- Structure : The compound features a nitro group and a dimethylamino group attached to a benzaldehyde moiety, which contributes to its reactivity and biological interactions.
The biological activity of 5-(Dimethylamino)-2-nitrobenzaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells through oxidative stress mechanisms.
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits acetylcholinesterase activity |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-(Dimethylamino)-2-nitrobenzaldehyde against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 50 µg/mL against S. aureus but showed less effectiveness against E. coli.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of 5-(Dimethylamino)-2-nitrobenzaldehyde on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations ranging from 10 to 50 µM, with a notable increase in reactive oxygen species (ROS) production, suggesting a mechanism involving oxidative stress.
Research Findings
- Antimicrobial Studies : A comprehensive screening of various nitrobenzaldehyde derivatives revealed that 5-(Dimethylamino)-2-nitrobenzaldehyde demonstrated potent activity against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assays : Further investigations into its anticancer properties highlighted that the compound could serve as a scaffold for designing novel anticancer agents due to its ability to selectively target cancer cells while sparing normal cells.
- Enzyme Interaction Studies : Research focusing on enzyme inhibition showed that this compound could effectively inhibit acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
